molecular formula C22H19ClF3NO5 B612172 Voruciclib CAS No. 1000023-04-0

Voruciclib

Cat. No. B612172
M. Wt: 469.8412
InChI Key: MRPGRAKIAJJGMM-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Voruciclib is an orally administered, selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) with potential to treat both hematological malignancies and solid tumors . It is currently in clinical development for acute myeloid leukemia (AML) and B-cell malignancies .


Chemical Reactions Analysis

Voruciclib has been shown to potently block CDK9, the transcriptional regulator of MCL-1 . It represses the expression of MCL-1 in multiple models of diffuse large B-cell lymphoma (DLBCL) .

Scientific Research Applications

Specific Scientific Field

Hematology, specifically the treatment of hematologic malignancies such as B-Cell Lymphoma (NHL) and Acute Myeloid Leukemia (AML) .

Summary of the Application

Voruciclib, a potent oral CDK9 inhibitor, has been shown to indirectly downregulate Mcl-1 protein levels and synergize with venetoclax in preclinical models in lymphoid and myeloid malignancies . It is currently being evaluated in a Phase 1 trial for patients with relapsed or refractory (R/R) AML .

Methods of Application

The study followed a 3+3 design and Dose-Limiting Toxicities (DLTs) were assessed in Cycle 1. Voruciclib was administered daily continuously at a starting dose of 50 mg on a 28-day cycle (Cohort I). After 2 DLTs were observed at 100 mg in AML patients, dosing was changed to daily on days 1-14 on a 28-day cycle (Cohort II) .

Results or Outcomes

Application in Acute Myeloid Leukemia (AML)

Specific Scientific Field

Hematology, specifically the treatment of Acute Myeloid Leukemia (AML) .

Summary of the Application

Voruciclib, an oral, selective CDK inhibitor, has been shown to enhance cell death induced by the Bcl-2 selective inhibitor Venetoclax in AML .

Methods of Application

Voruciclib is differentiated by its potent inhibition of CDK9 compared to other CDK inhibitors. This selectivity may potentially circumvent toxicities resulting from inhibition of non-CDK targets like MAK and ICK that are inhibited by flavopiridol .

Results or Outcomes

Voruciclib has been shown in vitro to promote apoptosis and decrease Mcl-1 expression levels in chronic lymphocytic leukemia (CLL) cells and inhibit tumor growth in mouse xenograft models of diffuse large B-cell lymphoma (DLBCL) in combination with venetoclax .

Application in Solid Tumors

Specific Scientific Field

Oncology, specifically the treatment of solid tumors .

Summary of the Application

Voruciclib is currently being evaluated in a Phase 1 trial for patients with relapsed or refractory (R/R) acute myeloid leukemia (AML). Applications in solid tumors are also being considered where MYC is dysregulated .

Results or Outcomes

The results or outcomes of Voruciclib’s application in solid tumors are not yet available as it is currently under evaluation .

Application in B-Cell Malignancies

Specific Scientific Field

Hematology, specifically the treatment of B-Cell Malignancies .

Summary of the Application

Voruciclib, a potent oral CDK9 inhibitor, has been shown to indirectly downregulate Mcl-1 protein levels and synergize with venetoclax in preclinical models in lymphoid and myeloid malignancies . It is currently being evaluated in a Phase 1 trial for patients with relapsed or refractory (R/R) B-Cell Lymphoma (NHL) .

Methods of Application

The study followed a 3+3 design and Dose-Limiting Toxicities (DLTs) were assessed in Cycle 1. Voruciclib was administered daily continuously at a starting dose of 50 mg on a 28-day cycle (Cohort I). After 2 DLTs were observed at 100 mg in AML patients, dosing was changed to daily on days 1-14 on a 28-day cycle (Cohort II) .

Results or Outcomes

Safety And Hazards

Voruciclib has been evaluated in a Phase 1 study to determine the safety, dose-limiting toxicities (DLT), and preliminary efficacy in patients with relapsed/refractory hematologic malignancies . The study found that Voruciclib was generally well tolerated with no significant myelosuppression .

Future Directions

Voruciclib is currently being evaluated in a Phase 1 trial for patients with acute myeloid leukemia (AML) and B-cell malignancies . Applications in solid tumors are also being considered where MYC is dysregulated . The results of these trials will determine the future directions of Voruciclib .

properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPGRAKIAJJGMM-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voruciclib

CAS RN

1000023-04-0
Record name Voruciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Voruciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VORUCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
247
Citations
SE Wiley, Y Su, Y Ge - Cancer Research, 2021 - AACR
… Voruciclib decreased viability in all cell lines tested… voruciclib for 5-240 min, followed by SDS-PAGE and Western Blotting analysis with α-MYC and α-pSer62-MYC antibodies. Voruciclib …
Number of citations: 1 aacrjournals.org
M Konopleva, DM Brander, K Patel, CS Diefenbach… - Blood, 2021 - Elsevier
Background: Mcl-1 is an anti-apoptotic protein in the Bcl-2 family that contributes to the pathophysiology of certain B-cell malignancies and AML. Dependence on Mcl-1 is associated …
Number of citations: 4 www.sciencedirect.com
J Dey, TL Deckwerth, WS Kerwin, JR Casalini… - Scientific Reports, 2017 - nature.com
… voruciclib represses MCL-1 protein expression in preclinical models of DLBCL. When combined with venetoclax in vivo, voruciclib … the combination of voruciclib and venetoclax holds …
Number of citations: 92 www.nature.com
P Gupta, YK Zhang, XY Zhang, YJ Wang… - Cellular Physiology and …, 2018 - karger.com
… Flow cytometric analysis was done to determine the effect of voruciclib on apoptosis of … the interaction of voruciclib with ABCB1 and ACBG2 protein. Results: Voruciclib significantly …
Number of citations: 49 karger.com
DA Luedtke, Y Su, J Ma, X Li, SA Buck… - … and Targeted Therapy, 2020 - nature.com
… that targeting CDK9 with voruciclib in combination with … voruciclib synergizes with venetoclax to induce apoptosis in both AML cell lines and primary patient samples. Further, voruciclib …
Number of citations: 48 www.nature.com
A Diab, A Martin, L Simpson, AP Algazi, P Chawla… - 2015 - ascopubs.org
9076 Background: P1446A-05 is a potent, selective CDK 4/6 inhibitor with activity in multiple BRAF-mutant and wild type cell lines. The BRAFi have been transformative in the therapy of …
Number of citations: 9 ascopubs.org
DA Luedtke, Y Su, H Edwards, L Polin, J Kushner… - Blood, 2018 - Elsevier
… that voruciclib induces apoptosis in AML cells. Next, we tested the combination of voruciclib … synergistic induction of apoptosis by voruciclib and venetoclax combination (combination …
Number of citations: 2 www.sciencedirect.com
J Dey, J Casalini, S Ditzler, M Biery, A Merrell… - Cancer Research, 2016 - AACR
… Our study focused on agents that combine with Voruciclib, a novel clinical stage oral CDK … Voruciclib and the proteasome inhibitor Bortezomib. In contrast, exposure to either Voruciclib …
Number of citations: 2 aacrjournals.org
J Dey, W Kerwin, J Casalini, A Merrell, M Grenley… - Blood, 2016 - Elsevier
… Co-exposure to voruciclib and venetoclax demonstrated that the ability of voruciclib to … cell death was observed when voruciclib was combined with venetoclax. Synergy between …
Number of citations: 2 www.sciencedirect.com
S Wiley, Y Su, Y Ge - proteins (n) - meipharma.com
… To test if voruciclib could be effective in cancers driven by dysregulated KRAS-MYC … ) were treated in preclinical studies with voruciclib in vitro. Voruciclib decreased viability in all cell …
Number of citations: 2 www.meipharma.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.